molecular formula C14H9FN2O3S B2397940 [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid CAS No. 1779132-36-3

[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid

Cat. No.: B2397940
CAS No.: 1779132-36-3
M. Wt: 304.3
InChI Key: CSYQVFIEEYDAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid ( 1779132-36-3) is a high-value chemical building block with the molecular formula C 14 H 9 FN 2 O 3 S and a molecular weight of 304.30 g/mol . This compound is professionally manufactured and supplied as an Active Pharmaceutical Ingredient (API) or advanced pharmaceutical intermediate with a purity typically exceeding 99%, verified by analytical techniques including HPLC (UV), GCMS, LCMS, and 1H/13C NMR . Its primary research application is in synthetic organic and medicinal chemistry, where it serves as a critical precursor in the development of novel therapeutic agents . The compound's structure, featuring a fluorophenyl substituent fused to a thieno[3,2-d]pyrimidinone core, is of significant interest in drug discovery. Specifically, this scaffold is recognized in patent literature for its role in compounds investigated as inhibitors of tissue transglutaminase (TG2), a target implicated in a range of neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's diseases . Researchers utilize this chemical in the synthesis of complex molecules for pharmaceutical development, agrochemical research, and dye intermediates . The product is offered in bulk quantities with short lead times and is accompanied by a comprehensive Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This chemical is For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)16-7-17(14(13)20)5-11(18)19/h1-4,6-7H,5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYQVFIEEYDAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidinone core, followed by the introduction of the fluorophenyl group and the acetic acid moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions, functional groups, and fused ring systems. Key examples include:

Positional Isomers and Substituent Variations

Compound Name Structure Substituents Molecular Weight (g/mol) Key Differences Biological Relevance
[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid Thieno[3,2-d]pyrimidine 7-(4-Fluorophenyl), 3-acetic acid 304.30 Reference compound Potential kinase inhibition
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid (CAS: 451461-16-8) Thieno[2,3-d]pyrimidine 5-(4-Fluorophenyl), 3-acetic acid 304.30 Thiophene ring fusion position Altered electronic properties; reduced solubility
Methyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS: 1105215-77-7) Thieno[3,2-d]pyrimidine 7-(3-Fluorophenyl), 3-methyl ester 316.33 Fluorine position (meta vs. para), ester vs. acid Enhanced lipophilicity; prodrug potential
Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS: 692750-56-4) Thieno[3,2-d]pyrimidine 7-(4-Fluorophenyl), 3-ethyl ester 332.35 Ethyl ester vs. acetic acid Improved bioavailability

Functional Group Modifications

  • Acid vs.

Fused Ring Systems

  • Benzothiophene Analogs: Compounds like 6-fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: Not provided) replace the thiophene ring with a benzothiophene, expanding aromatic surface area for DNA intercalation or topoisomerase inhibition .

Biological Activity

[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a thienopyrimidinone core combined with a fluorophenyl group and an acetic acid moiety. Its chemical formula is C14H9FN2O3SC_{14}H_{9}FN_{2}O_{3}S, with a molecular weight of approximately 292.30 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

PropertyValue
Molecular FormulaC14H9FN2O3S
Molecular Weight292.30 g/mol
LogP4.1411
Polar Surface Area47.983 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis

The synthesis of [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid typically involves multi-step organic reactions. A common synthetic route includes the preparation of the thienopyrimidinone core followed by the introduction of the fluorophenyl group and acetic acid moiety. Reaction conditions often utilize strong bases like sodium hydride in polar solvents such as dimethylformamide (DMF) to facilitate these transformations.

Anticancer Potential

Recent studies have indicated that [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Notably, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and tumorigenesis.

Research Findings:
In a biochemical assay, [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid demonstrated an inhibition rate of 70% at a concentration of 10 µM against COX-1 and COX-2 enzymes.

Antimicrobial Activity

Another area of interest is its antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Q & A

Q. What are the common synthetic routes for preparing [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid, and what are the critical intermediates?

Answer: The synthesis typically involves multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:

  • Cyclization : Formation of the thieno[3,2-d]pyrimidine core via cyclocondensation of thiophene derivatives with pyrimidine precursors under reflux conditions (e.g., DMF or DMSO) .
  • Fluorophenyl Introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 4-fluorophenyl group at the 7-position .
  • Acetic Acid Moiety Addition : Alkylation or amidation reactions to attach the acetic acid group at the 3-position .

Q. Critical Intermediates :

Thieno[3,2-d]pyrimidin-4-one core.

7-Halo-thieno[3,2-d]pyrimidin-4-one (for cross-coupling).

3-(Chloroethyl)-thieno[3,2-d]pyrimidin-4-one (for acetic acid linkage).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl), thieno-pyrimidine protons (δ 6.5–7.0 ppm), and acetic acid protons (δ 3.8–4.2 ppm for CH₂) .
    • 19F NMR : Confirm fluorophenyl substitution (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (m/z 304.3 for C₁₄H₉FN₂O₃S) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. What in vitro assays are recommended to evaluate cytotoxicity against cancer cell lines?

Answer:

  • MTT Assay : Measure IC₅₀ values in cell lines like A549 (lung), HCT116 (colon), and MCF-7 (breast) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
  • Enzyme Inhibition : Screen for kinase or protease targets (e.g., DPP-4 inhibition assays) .

Q. Table 1: Cytotoxicity Data from Analogous Compounds

Cell LineIC₅₀ (μM)Reference Compound
A5491.2–3.8Doxorubicin
HCT1160.9–4.5Thieno-pyrimidine analogs
MCF-72.1–5.6Benzothieno derivatives

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to THF or EtOH for coupling steps to reduce side reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .
  • Temperature Control : Maintain 80–100°C for cyclization; lower temps (50–60°C) for acid-sensitive steps .

Q. Key Metrics :

  • Purity (>95%) via HPLC .
  • Yield improvement from 45% to 72% through stepwise purification (recrystallization → column chromatography) .

Q. What strategies address low aqueous solubility for biological testing?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Convert carboxylic acid to methyl ester for improved membrane permeability, hydrolyzing in vivo .
  • Salt Formation : Prepare sodium or lysine salts to enhance solubility (e.g., sodium salt solubility: 12 mg/mL vs. 0.3 mg/mL for free acid) .

Q. How to resolve discrepancies in reported biological activity data?

Answer:

  • Experimental Variables :
    • Cell passage number and culture conditions (e.g., serum concentration) .
    • Compound purity (>95% vs. <90%) .
  • Validation Steps :
    • Replicate assays with internal controls (e.g., cisplatin for cytotoxicity).
    • Use orthogonal assays (e.g., ATP-luciferase alongside MTT) .
  • Structural Confirmation : Re-analyze NMR and HRMS to rule out degradation .

Case Study : A study reported IC₅₀ = 2.5 μM in HCT116, while another found IC₅₀ = 8.7 μM. Discrepancy resolved by identifying residual DMSO (>0.2%) in the latter, which suppressed activity .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking : Map interactions with DPP-4 or kinase targets (e.g., AutoDock Vina) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with cytotoxicity .
  • MD Simulations : Assess stability of the fluorophenyl-acetic acid moiety in binding pockets (e.g., GROMACS) .

Q. Table 2: SAR Trends in Analogous Compounds

Substituent PositionModificationEffect on IC₅₀
7-aryl4-F vs. 4-CH₃4-F increases potency 3-fold
3-acetic acidEster vs. acidEster improves bioavailability

Q. How to design in vivo studies to evaluate therapeutic potential?

Answer:

  • Animal Models : Use xenograft mice (e.g., HCT116 tumors) with daily oral dosing (10–50 mg/kg) .
  • Pharmacokinetics : Measure plasma half-life (T½) and bioavailability via LC-MS/MS .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

Key Finding : A related compound showed tumor growth inhibition of 68% at 25 mg/kg but induced hepatotoxicity at 50 mg/kg, necessitating dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.